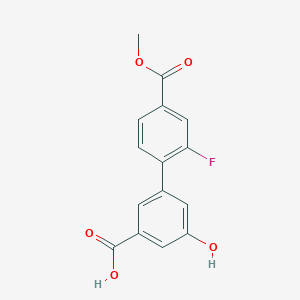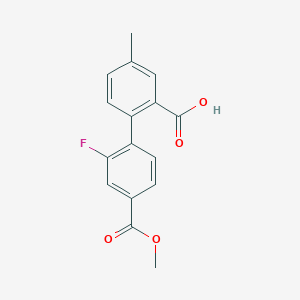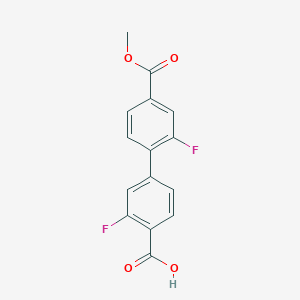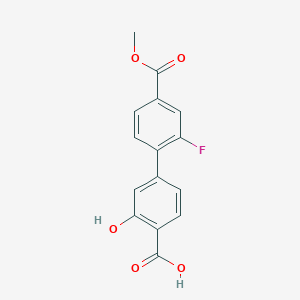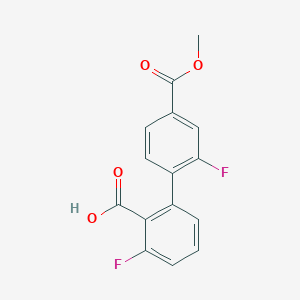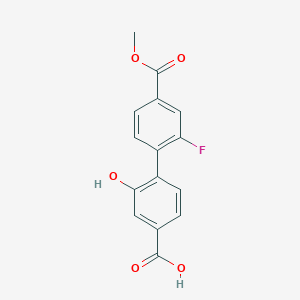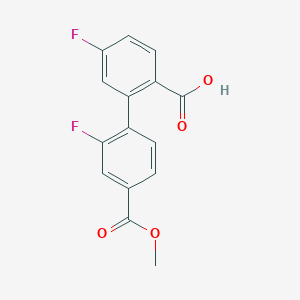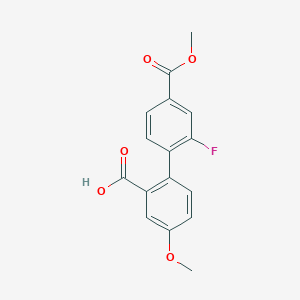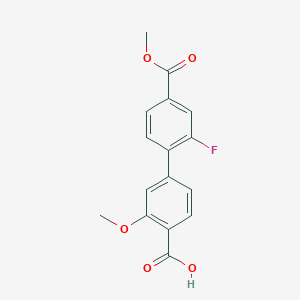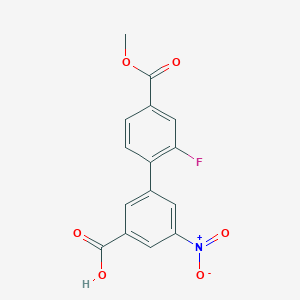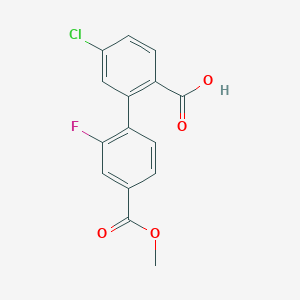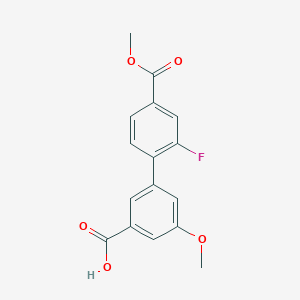
3-(2-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid (3-FMCB), also known as 5-methoxy-2-fluoro-4-methoxycarbonylbenzoic acid, is a synthetic organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a molecular formula of C9H8O4F and a molecular weight of 204.15 g/mol. 3-FMCB is a versatile compound used in various scientific research applications, such as in the synthesis of pharmaceuticals, organic compounds, and other compounds.
Mécanisme D'action
3-FMCB acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins, which are involved in the regulation of inflammation and other physiological processes. The inhibition of COX by 3-FMCB results in the decreased production of prostaglandins, which leads to the decreased inflammation and other physiological effects.
Biochemical and Physiological Effects
3-FMCB has been found to have anti-inflammatory, anti-cancer, and anti-microbial effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins, which are involved in the regulation of inflammation. In addition, 3-FMCB has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and decreasing the growth of tumor cells. Furthermore, 3-FMCB has been found to have anti-microbial effects, as it has been shown to inhibit the growth of various bacteria, fungi, and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-FMCB in lab experiments include its high purity (95%), its low cost, and its versatility in the synthesis of various compounds. However, there are some limitations to its use in lab experiments, such as its limited solubility in water and its sensitivity to light and heat.
Orientations Futures
For the use of 3-FMCB include its further development as an anti-inflammatory and anti-cancer agent, as well as its use in the synthesis of other compounds, such as benzimidazoles, benzofurans, and quinolines. Additionally, 3-FMCB could be further studied for its potential use in the synthesis of novel bioactive compounds, such as antimicrobial agents, anti-inflammatory agents, and anti-cancer agents. Finally, further research could be conducted to improve its solubility in water and to develop methods to further increase its purity.
Méthodes De Synthèse
3-FMCB is synthesized through a three-step process involving the reaction of 4-formylbenzoic acid with 2-fluoromethyl chloride, followed by the reaction of the resulting product with 5-methoxybenzyl bromide, and finally the addition of sodium hydroxide to the reaction mixture. The overall process yields 3-FMCB in 95% purity.
Applications De Recherche Scientifique
3-FMCB is used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, organic compounds, and other compounds. It is also used as a reagent in the synthesis of various compounds, such as benzimidazoles, benzofurans, and quinolines. In addition, 3-FMCB has been used in the synthesis of novel bioactive compounds, such as antimicrobial agents, anti-inflammatory agents, and anti-cancer agents.
Propriétés
IUPAC Name |
3-(2-fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO5/c1-21-12-6-10(5-11(7-12)15(18)19)13-4-3-9(8-14(13)17)16(20)22-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAPIYQSWMDUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691441 |
Source


|
| Record name | 2'-Fluoro-5-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261986-59-7 |
Source


|
| Record name | 2'-Fluoro-5-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

